An In-depth Technical Guide to 5,7-Dichloro-1,6-naphthyridine: Chemical Properties and Structure
An In-depth Technical Guide to 5,7-Dichloro-1,6-naphthyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5,7-Dichloro-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, structural features, and synthetic methodologies.
Core Chemical Properties
5,7-Dichloro-1,6-naphthyridine is a chlorinated derivative of the 1,6-naphthyridine scaffold. The presence of chlorine atoms at the 5 and 7 positions significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 199.03 g/mol | --INVALID-LINK--[1] |
| CAS Number | 337958-60-8 | --INVALID-LINK--[1] |
| Appearance | White to yellow to light orange crystalline powder or solid | --INVALID-LINK--[2] |
| Melting Point | 138-140 °C | Data from commercial suppliers |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Computed XLogP3 | 2.6 | --INVALID-LINK--[1] |
Structural Information
The chemical structure of 5,7-Dichloro-1,6-naphthyridine is characterized by a fused pyridine ring system with chlorine atoms at positions 5 and 7.
| Identifier | Value | Source |
| IUPAC Name | 5,7-dichloro-1,6-naphthyridine | --INVALID-LINK--[1] |
| SMILES | C1=CC2=C(N=C(C=C2N=C1)Cl)Cl | --INVALID-LINK--[1] |
| InChI | InChI=1S/C8H4Cl2N2/c9-7-4-6-5(8(10)12-7)2-1-3-11-6/h1-4H | --INVALID-LINK--[1] |
| InChIKey | HNRPBMNTCYRAJD-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Chemical Structure
The structure of 5,7-Dichloro-1,6-naphthyridine consists of two fused pyridine rings, a scaffold known as a diazanaphthalene.[3] The nitrogen atoms are located at positions 1 and 6. The chlorine substituents at positions 5 and 7 are key functional groups that can be displaced in nucleophilic aromatic substitution reactions, providing a route to a variety of substituted 1,6-naphthyridine derivatives.
Caption: 2D structure of 5,7-Dichloro-1,6-naphthyridine.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 5,7-Dichloro-1,6-naphthyridine are not extensively reported in peer-reviewed literature. However, a general synthetic procedure has been described by chemical suppliers.
Synthesis of 5,7-Dichloro-1,6-naphthyridine
A common route to substituted 1,6-naphthyridines involves the construction of a 1,6-naphthyridine-5,7-dione precursor followed by a chlorination step. A general procedure for the synthesis of 5,7-dichloro-1,6-naphthyridines has been outlined as follows:
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Reaction Setup: N-(2,6-dichloro-4-pyridinyl)-2,2-dimethylpropanamide is dissolved in tetrahydrofuran (THF) and cooled to below -60 °C under a nitrogen atmosphere.
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Lithiation: n-Butyllithium in hexane is slowly added while maintaining the temperature below -60 °C. The mixture is stirred for 1 hour at a temperature below -70 °C.
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Reaction with Acrolein Derivative: 3-dimethylaminoacrolein in THF is then added to the reaction mixture.
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Work-up: The reaction is quenched, and the crude product is extracted.
Note: This is a generalized procedure and requires optimization for specific laboratory conditions.
Purification Protocol
The crude 5,7-Dichloro-1,6-naphthyridine is typically purified by column chromatography.
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Stationary Phase: Silica gel.
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Elution System: A gradient elution is employed, starting with a non-polar solvent mixture and gradually increasing the polarity. An example system involves an initial elution with 12% ether in cyclohexane, followed by a gradient increase to 63% ether in cyclohexane.
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Fraction Collection and Analysis: Fractions are collected and analyzed, for example by Thin Layer Chromatography (TLC), to identify those containing the pure product.
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Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified solid product.
The following diagram illustrates the general workflow for the synthesis and purification of 5,7-Dichloro-1,6-naphthyridine.
Caption: General workflow for synthesis and purification.
Spectral Data
Biological Activity and Signaling Pathways
The broader class of naphthyridine derivatives has been shown to exhibit a wide range of biological activities, including potential as anticancer, antiviral, and antibacterial agents.[4][5] Some substituted 1,6-naphthyridines have been investigated as inhibitors of cyclin-dependent kinase 5 (CDK5), a target for kidney diseases.[6] However, to date, there are no specific studies in the public literature that delineate a signaling pathway or a precise mechanism of action for 5,7-Dichloro-1,6-naphthyridine. Therefore, a diagram of a specific signaling pathway cannot be provided at this time.
Conclusion
5,7-Dichloro-1,6-naphthyridine is a valuable heterocyclic building block with potential for the development of novel therapeutic agents. While some of its fundamental chemical and physical properties are known, there is a notable lack of comprehensive experimental data, including detailed synthetic and purification protocols, and spectral characterization in the public domain. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. 5,7-Dichloro-1,6-naphthyridine | C8H4Cl2N2 | CID 12204233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 440670050 [thermofisher.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
